REACTION_SMILES
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[Br:3][c:4]1[cH:5][c:6]([F:12])[c:7]([OH:11])[c:8]([F:10])[cH:9]1.[CH3:19][C:20](=[O:21])[CH3:22].[CH3:1][I:2].[K+:13].[K+:14].[O-:15][C:16]([O-:17])=[O:18]>>[Br:3][c:4]1[cH:5][c:6]([F:12])[c:7]([O:11][CH3:16])[c:8]([F:10])[cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(F)cc(Br)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Type
|
product
|
Smiles
|
COc1c(F)cc(Br)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |